Phortress, chemically known as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride (NSC 710305), is a novel, potent, and selective experimental antitumor agent. [, , , ] It functions as a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203; NSC 703786). [, , , ] This compound demonstrates promising anticancer activity, particularly against specific types of breast, ovarian, and renal cancer models, both in vitro and in vivo. [, , , , , , , ]
Synthesis Analysis
Phortress was designed as a water-soluble prodrug to facilitate parenteral administration. []
Its development involved incorporating fluorine into the structure of the parent compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203; NSC 674495), to produce 5F 203. This modification aimed to mitigate deactivation through oxidative metabolism. []
Chemical Reactions Analysis
Phortress, as a prodrug, undergoes enzymatic cleavage to release the active compound 5F 203 within the body. [, ] 5F 203 is then metabolized by cytochrome P450 enzymes, primarily CYP1A1, to generate reactive electrophilic species. [, , , , , , ] These electrophilic species readily form DNA adducts, specifically in sensitive tumor cells, leading to cell death. [, , , , ]
Mechanism of Action
Phortress operates through a multi-step mechanism of action: [, ]
Selective Uptake: Phortress is preferentially taken up by sensitive tumor cells. []
Prodrug Activation: Inside the cells, Phortress is cleaved to release the active metabolite 5F 203. [, ]
Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 acts as a potent AhR ligand, binds to the receptor, and translocates to the nucleus. [, , , , ]
CYP1A1 Induction: AhR activation by 5F 203 induces the transcription of CYP1A1. [, , , , , , ]
DNA Adduct Formation: The electrophilic metabolites form DNA adducts primarily in the sensitive tumor cells. [, , , , ]
Cell Death: Extensive DNA adduct formation disrupts cellular processes and ultimately leads to tumor cell death. [, ]
Scientific Research:
Anticancer Drug Development: Phortress serves as a valuable tool in understanding the potential of targeting the AhR pathway and CYP1A1 activity for developing novel anticancer therapies. [, , , , ]
Mechanism of Action Studies: Research on Phortress has provided insights into the role of AhR, CYP1A1, DNA adduct formation, and oxidative stress in cancer cell death, contributing to the broader understanding of cancer cell biology. [, , , , ]
Biomarker Identification: Studies investigating Phortress sensitivity have led to the identification of potential biomarkers that could predict tumor response to this class of agents. [, ]
Drug Delivery Systems: Research exploring the encapsulation of Phortress in nanocarriers, such as apoferritin, aims to enhance its delivery to tumor sites and improve its therapeutic efficacy. [, ]
In Vitro and In Vivo Models: Phortress has been instrumental in developing and validating in vitro and in vivo models for studying specific types of cancers, particularly breast, ovarian, and renal cancers. [, , , , , , ]
Future Directions
Combination Therapies: Exploring the efficacy of Phortress in combination with other anticancer agents, such as doxorubicin, could potentially enhance therapeutic outcomes. []
Compound Description: 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) is a potent aryl hydrocarbon receptor (AhR) ligand. [, , , , ] It induces CYP1A1 transcription, leading to its own biotransformation into electrophilic species. [, , , , ] These electrophilic species form DNA adducts in sensitive tumor cells, leading to cell death. [, , , , ] 5F 203 exhibits antitumor activity in breast, ovarian, and renal cancer models in vitro and in vivo. [, , , , ]
Relevance: 5F 203 is the active metabolite of Phortress, released in the presence of cancer cells in vitro and in plasma in vivo. [, , ]
2-(4-Aminophenyl)benzothiazole (DF 203)
Compound Description: 2-(4-Aminophenyl)benzothiazole (DF 203) was the initial lead compound in the development of Phortress. [, ] It exhibits potent and selective antitumor activity. [, ] Similar to 5F 203, DF 203 is a potent AhR ligand that induces its own metabolism by CYP1A1 to generate electrophilic species, leading to DNA adduct formation and cell death. [, ]
Relevance: DF 203 serves as the structural basis for Phortress and its analogues. [, ] The development of Phortress involved incorporating a fluorine atom at the 5-position of the benzothiazole ring (as in 5F 203) and introducing a lysylamide prodrug moiety to improve its pharmacological properties. []
GW 610
Compound Description: GW 610 is a benzothiazole analogue. [] When encapsulated in apoferritin, GW 610 demonstrates enhanced anticancer potency against breast, ovarian, renal, and gastric carcinoma cell lines. []
Relevance: GW 610 is structurally related to Phortress and shares its mechanism of action, involving AhR binding and CYP1A1 induction. [] It is being investigated as a potential candidate for apoferritin encapsulation, aiming to improve the delivery and efficacy of antitumor benzothiazoles like Phortress. []
GW 608-Lys
Compound Description: GW 608-Lys is a benzothiazole lysyl-amide prodrug. [] It shows enhanced encapsulation within apoferritin compared to non-prodrug forms. [] Apoferritin-encapsulated GW 608-Lys exhibits increased anticancer activity against various cancer cell lines, including breast, ovarian, renal, and gastric carcinomas. []
Relevance: GW 608-Lys belongs to the same class of lysyl-amide prodrugs as Phortress, and both are designed for enhanced drug delivery. [] The research on GW 608-Lys provides insights into the potential of apoferritin encapsulation for improving the therapeutic index of Phortress. []
Aminoflavone (AFP 464, NSC710464)
Compound Description: Aminoflavone (AFP 464, NSC710464) is an aminoflavone prodrug currently undergoing clinical trials as an antitumor agent. [, ] It functions as an AhR ligand, inducing the expression of cytochrome P450 enzymes and potentially triggering apoptosis selectively in tumor cells. [, ]
Relevance: Similar to Phortress, aminoflavone targets the AhR pathway as a strategy for anticancer therapy. [, ] Both compounds highlight the potential of developing AhR agonists as a novel class of anticancer drugs. []
Compound Description: Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) demonstrated higher efficacy than fluorouracil in inducing apoptotic cell death in a study investigating 2-aryl and -heteroaryl benzoxazole derivatives as potential antiproliferative agents. [] It achieved an apoptosis value of 49.44%. []
Relevance: BK89 is structurally related to the benzothiazole core of Phortress, with the sulfur atom in the thiazole ring replaced by an oxygen atom. [] This research highlights the exploration of structural modifications around the Phortress scaffold to identify new anti-cancer candidates with potentially improved activity profiles. []
Compound Description: Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) exhibited potent cell cycle arrest properties in the same study investigating 2-aryl and -heteroaryl benzoxazole derivatives. [] It arrested MCF-7 cells in the G0/G1 phase at a rate of 85%. []
Relevance: Similar to BK89, BK82 is structurally analogous to the benzothiazole core of Phortress, with the sulfur atom in the thiazole ring replaced by an oxygen atom, and the methyl group replaced by a furan ring. [] The identification of BK82 as a potential cell cycle blocker further emphasizes the potential of exploring structural modifications around the Phortress scaffold for discovering new anticancer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-pentyl-3-[(4-methoxy)-benzoyl]indole is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Cannabimimetic agents substance.
Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings. Camphor is a cyclic monoterpene ketone that is bornane bearing an oxo substituent at position 2. A naturally occurring monoterpenoid. It has a role as a plant metabolite. It is a bornane monoterpenoid and a cyclic monoterpene ketone. Camphor is a bicyclic monoterpene ketone found widely in plants, especially Cinnamomum camphora. It is used topically as a skin antipruritic and as an anti-infective agent. When ingested, camphor has a rapid onset of toxic effects, and camphorated oil is the product most often responsible for its toxicity. The FDA ruled that camphorated oil could not be marketed in the United States and that no product could contain a concentration higher than 11%. It appears in the list of drug products withdrawn or removed from the market for safety or effectiveness. However, camphor can be found in several nonprescription medications at lower concentrations. Camphor is a natural product found in Otanthus maritimus, Tetradenia riparia, and other organisms with data available. A bicyclic monoterpene ketone found widely in plants, especially CINNAMOMUM CAMPHORA. It is used topically as a skin antipruritic and as an anti-infective agent.
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea's MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
RDEA-806, also known as VRX-806; or AR-806, is a novel nonnucleoside reverse transcriptase inhibitor (NNRTI) with potent in vitro activity against wild-type and NNRTI-resistant HIV-1.
RDR03871 is an MDM2 inhibitor. Inactivation of the tumor suppressor p53 and/or overexpression of the oncogene MDM2 frequently occur in human cancers, and are associated with poor prognosis, advanced forms of the disease, and chemoresistance. MDM2, the major negative regulator of p53, induces p53 degradation and inactivates its tumor suppressing activity.
(R)-DRF053 is a member of the class of 2,6-diaminopurines that is 2,6-diamiopurine which is substituted by an isopropyl group at position 9 and in which the amino groups at positions 2 and 6 are substituted by a 1-hydroxybutan-2-yl and 3-(pyridin-2-yl)phenyl groups, respectively (the R enantiomer). A cyclin dependent kinase inhibitor, widely used as its hydrochloride hydrate. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a member of 2,6-diaminopurines, a phenylpyridine, a secondary amino compound and a primary alcohol.